molecular formula C13H22N2 B13162767 4-Ethyl-2-(pyridin-4-yl)hexan-1-amine

4-Ethyl-2-(pyridin-4-yl)hexan-1-amine

Cat. No.: B13162767
M. Wt: 206.33 g/mol
InChI Key: HGAYQUMFAWUKKL-UHFFFAOYSA-N
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Description

4-Ethyl-2-(pyridin-4-yl)hexan-1-amine is a tertiary amine featuring a hexane backbone substituted with an ethyl group at the 4-position and a pyridin-4-yl moiety at the 2-position.

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

4-ethyl-2-pyridin-4-ylhexan-1-amine

InChI

InChI=1S/C13H22N2/c1-3-11(4-2)9-13(10-14)12-5-7-15-8-6-12/h5-8,11,13H,3-4,9-10,14H2,1-2H3

InChI Key

HGAYQUMFAWUKKL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(CN)C1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(pyridin-4-yl)hexan-1-amine typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method includes the use of Grignard reagents, where the pyridine ring is alkylated at the 4-position. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(pyridin-4-yl)hexan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

4-Ethyl-2-(pyridin-4-yl)hexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(pyridin-4-yl)hexan-1-amine involves its interaction with various molecular targets. The pyridine ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds. These interactions can influence biological pathways and molecular recognition processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Ethyl-2-(pyridin-4-yl)hexan-1-amine with three classes of analogs: pyridine-containing amines, branched-chain amines, and substituted piperidines.

Pyridine-Containing Amines

Example Compound: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine

  • Structural Differences : The target compound lacks halogen substituents and additional aromatic systems present in this analog. The pyridine ring in the target is unsubstituted, reducing steric hindrance and electronic effects compared to chlorinated or biphenyl-substituted derivatives.
  • Functional Implications : Chlorine and biphenyl groups in the analog enhance binding affinity to hydrophobic enzyme pockets but reduce solubility. The target compound’s simpler structure may improve bioavailability but decrease target specificity .

Branched-Chain Amines

Example Compound : 2,2,6,6-Tetramethylpiperidin-4-yl acetate derivatives

  • Structural Differences : The piperidine core in these derivatives introduces conformational rigidity absent in the flexible hexane chain of the target compound. The acetate group also adds polarity.
  • Functional Implications : Rigid piperidine derivatives are often used as stabilizers or antioxidants (e.g., hindered amine light stabilizers). The target compound’s flexibility may favor dynamic interactions with biological targets but reduce thermal stability .

Substituted Piperidines

Example Compound: 4-Hexylresorcinol (from Biopharmacule Speciality Chemicals catalog)

  • Structural Differences: Resorcinol’s dihydroxybenzene group replaces the pyridine and amine groups, significantly altering electronic properties.
  • Functional Implications: 4-Hexylresorcinol is a known antiseptic and anthelmintic agent. The target compound’s amine group could enable protonation at physiological pH, enhancing membrane permeability compared to phenolic analogs .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
4-Ethyl-2-(pyridin-4-yl)hexan-1-amine 206.3 2.8 ~10 (in DMSO)
2-Amino-4-(2-chloro-5-(4-F-phenyl)pyridin-3-yl)-1-(4-F-phenyl)pyridine 410.8 4.2 ~2 (in DMSO)
2,2,6,6-Tetramethylpiperidin-4-yl acetate 213.3 1.5 ~50 (in water)
4-Hexylresorcinol 194.3 3.1 ~5 (in ethanol)

Research Findings and Gaps

  • Software like SHELXL and SIR97 (used for small-molecule refinement) could resolve its conformation and intermolecular interactions .
  • Stability : Branched-chain amines (e.g., tetramethylpiperidines) exhibit superior oxidative stability, whereas the target compound’s linear chain may necessitate stabilizers for long-term storage .

Biological Activity

4-Ethyl-2-(pyridin-4-yl)hexan-1-amine is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities, including enzyme inhibition and receptor interactions.

4-Ethyl-2-(pyridin-4-yl)hexan-1-amine is characterized by its pyridine and hexanamine structure, which allows it to engage in various chemical reactions and interactions. It is often synthesized through multi-step organic synthesis methods that involve the formation of the pyridine ring followed by the introduction of ethyl and hexanamine groups.

The biological activity of 4-Ethyl-2-(pyridin-4-yl)hexan-1-amine primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate their activity, leading to various biological effects. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially impacting metabolic pathways.
  • Receptor Binding : It can bind to specific receptors, altering cellular signaling pathways.

Enzyme Inhibition

Research indicates that 4-Ethyl-2-(pyridin-4-yl)hexan-1-amine may exhibit inhibitory effects on enzymes involved in various biological processes. For instance, studies have reported its potential to inhibit collagen prolyl 4-hydroxylase, an enzyme critical in collagen synthesis and fibrosis development.

Enzyme Inhibition Type IC50 (μM)
Collagen Prolyl 4-HydroxylaseCompetitive45.69
Other EnzymesVariesVaries

Receptor Interactions

The compound's ability to interact with receptors has implications for therapeutic applications. For example, it has been studied for its potential as a ligand in coordination chemistry and as a modulator of receptor activity.

Case Studies

  • Anti-Fibrotic Activity : A study explored the anti-fibrotic potential of compounds similar to 4-Ethyl-2-(pyridin-4-yl)hexan-1-amine. The results indicated that these compounds effectively inhibited collagen synthesis in cultured cells, suggesting potential therapeutic applications in treating fibrotic diseases .
  • Antimicrobial Properties : Another investigation evaluated the antimicrobial activity of related pyridine derivatives, indicating that modifications to the pyridine ring could enhance biological activity against specific pathogens .
  • Cellular Effects : A study demonstrated that related compounds could induce apoptosis in cancer cell lines through receptor-mediated pathways, highlighting the potential for developing anti-cancer agents .

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